molecular formula C6H12N2O2 B237553 Phlinoside E CAS No. 137578-58-6

Phlinoside E

Cat. No.: B237553
CAS No.: 137578-58-6
M. Wt: 784.8 g/mol
InChI Key: VJZBGZNQVVWWSO-RMKNXTFCSA-N
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Description

Phlinoside E is a phenylethanoid glycoside (PhG) belonging to the phenylpropanoid class of secondary metabolites. It is primarily isolated from species within the Phlomis and Lamium genera, notably Phlomis linearis . Structurally, this compound is characterized by a β-(3-hydroxy-4-methoxyphenyl)ethyl core linked to a glycosyl moiety. According to spectroscopic and chromatographic analyses, its specific structure includes a methyl group at the C-4 position of the phenyl ring and a rhamnose (Rha) sugar unit in its glycosidic chain . This compound has been identified in studies focusing on the chemotaxonomic and bioactive profiling of Lamiaceae plants, though its biological activities remain less explored compared to other PhGs like phlinoside D or verbascoside .

Properties

CAS No.

137578-58-6

Molecular Formula

C6H12N2O2

Molecular Weight

784.8 g/mol

IUPAC Name

[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O19/c1-15-25(42)27(44)29(46)35(50-15)55-33-28(45)26(43)16(2)51-36(33)54-32-30(47)34(49-11-10-18-4-7-19(38)21(40)12-18)52-23(14-37)31(32)53-24(41)9-6-17-5-8-20(39)22(13-17)48-3/h4-9,12-13,15-16,23,25-40,42-47H,10-11,14H2,1-3H3/b9-6+

InChI Key

VJZBGZNQVVWWSO-RMKNXTFCSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O

Synonyms

3,4-dihydroxy-beta-phenylethoxy-O-alpha-L-rhamnopyranosyl(1-2)-alpha-L-rhamnopyranosyl(1-3)-4-feruloyl-beta-D-glucopyranoside
phlinoside E

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Phlinoside E shares a common phenylethanoid backbone with other PhGs but differs in substituents and glycosylation patterns (Table 1).

Compound Core Structure Key Substituents Glycosidic Chain Source Plant Reference
This compound β-(3-OH,4-OMe-phenyl)ethyl CH₃ at C-4 phenyl; Rha unit Rha-linked triglycoside Phlomis linearis
Phlinoside D β-(3-OH,4-OH-phenyl)ethyl Feruloyl moiety; Xyl unit Xyl-Rha-Glc with feruloyl esterification Lamium album
Phlinoside F β-(3-OH,4-OMe-phenyl)ethyl Feruloyl moiety; Xyl-Rha units Xyl-Rha-Glc with feruloyl at C-4 Phlomis angustissima
Verbascoside β-(3,4-diOH-phenyl)ethyl Caffeoyl moiety; Rha-Glc units Rha-Glc with caffeoyl esterification Widespread in Lamiaceae

Key Structural Insights :

  • Substituents: this compound and F both feature a methoxy group at C-4, whereas phlinoside D and verbascoside retain hydroxyl groups at this position. Methoxy groups may reduce antioxidant potency but enhance metabolic stability .
  • Glycosylation: this compound’s rhamnose unit contrasts with phlinoside D’s xylose (Xyl) and verbascoside’s caffeoyl-glucose (Glc) linkages. These differences influence solubility and receptor binding .
Bioactivity Comparison
2.2.1. Anti-Inflammatory Activity
  • Phlinoside D: At 25 µM, it inhibits TNF-α secretion by 66.0 ± 14.6% and ROS production by 21.0 ± 3.4% in human neutrophils, outperforming verbascoside (TNF-α: 68.9 ± 7.6%; ROS: 42.6 ± 4.2%) . Its feruloyl moiety enhances NF-κB pathway modulation .
  • This compound: Limited direct data exist, but structural analogs with methoxy groups (e.g., trans-lamiuside E) show moderate IL-8 inhibition (≈50% at 25 µM) but weaker ROS suppression than caffeoyl derivatives .
  • Verbascoside : Exhibits broad but less potent anti-inflammatory effects (TNF-α: 68.9 ± 7.6%; ROS: 42.6 ± 4.2%), attributed to its caffeoyl residue’s redox activity .
2.2.2. Antioxidant Activity
  • Phlinoside D: Demonstrates significant ROS inhibition (21.0 ± 3.4%), likely due to feruloyl’s radical-scavenging capacity .
  • Verbascoside : Higher ROS inhibition (42.6 ± 4.2%) owing to its catechol (3,4-diOH) structure, which is more effective in electron donation than methoxy groups .
  • This compound: Predicted to have lower antioxidant activity based on its methoxy substitution, as seen in structurally similar methoxy-PhGs .
2.2.3. Antimicrobial Activity
  • Phlinoside C: Lacks activity against multidrug-resistant Staphylococcus aureus due to an additional rhamnose unit, which sterically hinders target binding .
Pharmacokinetic and Chemotaxonomic Relevance
  • Metabolic Stability: Methoxy groups in this compound may confer resistance to oxidative degradation compared to hydroxylated PhGs like verbascoside .
  • Chemotaxonomic Role: this compound serves as a marker for Phlomis linearis, while phlinoside D is characteristic of Lamium album . Verbascoside, however, is ubiquitous across Lamiaceae, reducing its diagnostic value .

Q & A

Q. What are the primary spectroscopic techniques used to confirm the structure of Phlinoside E, and how are they applied?

this compound’s structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC) and mass spectrometry (MS) . For example:

  • 1H NMR identifies proton environments, such as glycosidic linkages (e.g., δH 4.61 and 4.35 for H2-6 in esterified derivatives) .
  • HMBC correlates protons with distant carbons, confirming esterification sites (e.g., cross-peaks between H-5 and C-8 in caffeoyl esters) .
  • Infrared (IR) and ultraviolet (UV) spectroscopy detect functional groups like phenolic hydroxyls and conjugated systems . Methodological tip: Compare spectral data with structurally similar compounds (e.g., phlinoside A derivatives) to resolve ambiguities .

Q. How is this compound isolated from plant matrices, and what solvents/chromatographic methods are optimal?

Isolation involves polar solvent extraction (e.g., methanol) followed by liquid-liquid partitioning (e.g., 1-BuOH-soluble fractions). Chromatography steps include:

  • Column chromatography with silica gel or Sephadex LH-20 for preliminary separation .
  • Reverse-phase HPLC for final purification, monitoring purity via UV absorption . Key consideration: Adjust solvent polarity to avoid co-elution of structurally analogous iridoid glucosides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in experimental models (e.g., cell lines vs. in vivo assays) or compound purity . Mitigation strategies:

  • Standardize bioassay protocols (e.g., consistent cell culture conditions, control groups) .
  • Validate purity using orthogonal methods (e.g., HPLC-MS and NMR) to exclude interference from co-isolated analogs .
  • Meta-analysis of existing data to identify trends or confounding variables (e.g., solvent effects on bioavailability) .

Q. What computational and experimental approaches are used to study this compound’s interaction with biological targets?

  • Molecular docking : Predict binding affinities to enzymes (e.g., cyclooxygenase-2) using software like AutoDock .
  • Surface plasmon resonance (SPR) : Quantify real-time interactions with purified proteins .
  • Gene expression profiling : Use RNA-seq to identify pathways modulated by this compound in treated cells . Note: Cross-validate computational results with wet-lab assays to ensure biological relevance .

Q. How can the total synthesis of this compound be optimized to address low yields in glycosylation steps?

  • Protecting group strategy : Use orthogonal groups (e.g., acetyl vs. benzyl) to selectively activate hydroxyls during glycosylation .
  • Catalytic methods : Employ glycosyltransferases or acid catalysts to enhance stereochemical control .
  • In-situ monitoring : Use TLC or LC-MS to track reaction progress and minimize side products .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
  • Principal component analysis (PCA) for multivariate datasets (e.g., metabolomics) . Reproducibility tip: Report effect sizes and confidence intervals, not just p-values .

Q. How should researchers document spectral data for this compound to ensure reproducibility?

Follow journal-specific guidelines for NMR/MS data presentation:

  • Tables : Include chemical shifts (δ), multiplicity, coupling constants (J), and integration .
  • Figures : Annotate key HMBC/COSY correlations in structural diagrams . Example NMR table:
Proton/Carbonδ (ppm)MultiplicityAssignment
H-64.61ddCaffeoyl ester
C-8168.2-Carbonyl

Ethical and Methodological Frameworks

Q. What ethical considerations apply when sourcing plant material for this compound research?

  • Obtain prior informed consent and permits for biodiversity access (Nagoya Protocol) .
  • Acknowledge traditional knowledge if ethnobotanical data inform the study .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research design?

  • Feasible : Pilot studies to assess compound availability and assay costs .
  • Novel : Focus on understudied targets (e.g., neuroinflammatory pathways) .
  • Ethical : Adhere to animal welfare guidelines in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phlinoside E
Reactant of Route 2
Phlinoside E

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